1-Bromoundecane-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoundecane-d3, also known as undecyl bromide-d3, is a deuterium-labeled compound. It is a stable isotope of 1-Bromoundecane, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Preparation Methods
1-Bromoundecane-d3 can be synthesized through various methods. One common synthetic route involves the bromination of undecane-d3. The reaction typically uses bromine or a bromine-containing compound as the brominating agent. The reaction conditions often include the presence of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction .
In industrial production, the synthesis of this compound may involve more advanced techniques to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
1-Bromoundecane-d3 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Grignard Reactions: It can react with magnesium in the presence of THF to form a Grignard reagent, which is a useful intermediate in organic synthesis.
Reduction Reactions: It can be reduced to undecane-d3 using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a nucleophilic substitution reaction with NaOH, the product would be undecanol-d3 .
Scientific Research Applications
1-Bromoundecane-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds. Its deuterium labeling makes it valuable in studying reaction mechanisms and kinetics.
Pharmacology: It is used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals
Biology: It is used in labeling experiments to track the movement and interaction of molecules within biological systems.
Mechanism of Action
The mechanism of action of 1-Bromoundecane-d3 is primarily related to its role as a labeled compound. The deuterium atoms in this compound can replace hydrogen atoms in various chemical and biological processes, allowing researchers to track and study these processes in detail. The molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
1-Bromoundecane-d3 can be compared with other similar compounds, such as:
1-Bromoundecane: The non-deuterated version of the compound.
1-Bromodecane: A similar compound with one less carbon atom in the alkyl chain.
1-Bromododecane: A similar compound with one more carbon atom in the alkyl chain.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in studying reaction mechanisms and metabolic pathways .
Properties
Molecular Formula |
C11H23Br |
---|---|
Molecular Weight |
238.22 g/mol |
IUPAC Name |
11-bromo-1,1,1-trideuterioundecane |
InChI |
InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i1D3 |
InChI Key |
IKPSIIAXIDAQLG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCBr |
Canonical SMILES |
CCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.